REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[O:5][C:3]1=[O:4].[C:10](Cl)(=[O:14])[C:11]([CH3:13])=[CH2:12].C(N(CC)CC)C.C1(C)C=CC=CC=1>O>[C:10]([O:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[O:5][C:3]1=[O:4])(=[O:14])[C:11]([CH3:13])=[CH2:12]
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
OC1C(=O)OC(C1)(C)C
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 25° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was then concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC1C(=O)OC(C1)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |